molecular formula C5H3BrClN B1272051 4-Bromo-3-chloropyridine CAS No. 73583-41-2

4-Bromo-3-chloropyridine

Cat. No. B1272051
CAS RN: 73583-41-2
M. Wt: 192.44 g/mol
InChI Key: CXXVUKYIBWZKHL-UHFFFAOYSA-N
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Description

4-Bromo-3-chloropyridine is a halogenated pyridine derivative, a class of compounds that are of significant interest in medicinal chemistry and organic synthesis due to their potential as building blocks for various chemical reactions and drug discovery research. The presence of bromine and chlorine substituents on the pyridine ring can influence the reactivity and electronic properties of the molecule, making it a versatile intermediate for further functionalization.

Synthesis Analysis

The synthesis of halogenated pyridines, including 4-bromo-3-chloropyridine, can be achieved through various methods. One approach involves the regioselective bromination of thieno[2,3-b]pyridine, which proceeds with high selectivity toward the 4-position, yielding 4-bromothieno[2,3-b]pyridine as a key intermediate for further cross-coupling reactions . Another method includes the solid-phase synthesis from a 2-chloro-5-bromopyridine scaffold, which allows for efficient and selective reactions with organometallic reagents, providing access to a library of pyridine-based derivatives .

Molecular Structure Analysis

The molecular structure of 4-bromo-3-chloropyridine-related compounds has been extensively studied using single-crystal X-ray diffraction and density functional theory (DFT) calculations. For instance, the crystal structure of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was determined, revealing a triclinic space group and providing insights into bond lengths and angles . Additionally, DFT studies have been used to optimize geometries and investigate frontier orbital energies, which are crucial for understanding the electronic properties of these molecules .

Chemical Reactions Analysis

Halogenated pyridines, such as 4-bromo-3-chloropyridine, are key precursors in nucleophilic aromatic substitution (SNAr) reactions. For example, the synthesis of bromo(methylthio)pyridines via a regiocontrolled SNAr reaction with sodium methanethiolate has been reported, leading to the formation of various thienopyridines . Moreover, the reactivity of halogenated pyridines in carbon-carbon coupling reactions has been demonstrated, which is essential for the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by their molecular structure and substituents. Quantum mechanical calculations, such as those performed for 4-bromo-2,3,5,6-tetrafluoropyridine, provide valuable information on thermodynamic properties, vibrational spectra, and molecular stability . The presence of strong hydrogen bonding, as observed in related bromo-derivatives, can also affect the vibrational characteristics and stability of the compounds . Additionally, the halogen-rich nature of these compounds, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, makes them suitable intermediates for the synthesis of highly substituted pyridines .

Scientific Research Applications

Selective Amination and Catalysis

4-Bromo-3-chloropyridine is used in selective amination processes. For example, a study by Ji et al. (2003) found that amination of halopyridines, like 5-bromo-2-chloropyridine, can be effectively catalyzed using a palladium-Xantphos complex, yielding high chemoselectivity in the amination process (Ji, Li, & Bunnelle, 2003).

Halogen-Lithium Exchange and Ortholithiation

Gribble and Saulnier (1993) explored the regioselective ortho-lithiation of various halopyridines, including 3-chloropyridines, to produce ortho-disubstituted pyridines (Gribble & Saulnier, 1993). This process is crucial for creating specific pyridine derivatives with desired properties.

Silyl-Mediated Halogen Exchange

Schlosser and Cottet (2002) demonstrated the potential of silyl-mediated halogen/halogen displacement in pyridines. Their study included the conversion of 2-chloropyridine into 2-bromopyridine, indicating the versatility of halopyridines in halogen exchange reactions (Schlosser & Cottet, 2002).

Suzuki Cross-Coupling Reactions

Nazeer et al. (2020) reported on the Suzuki cross-coupling reaction of 2-bromo-4-chlorophenyl-2-bromobutanoate, a compound related to 4-bromo-3-chloropyridine. This study highlights the utility of bromo-chloropyridines in facilitating cross-coupling reactions for synthesizing various derivatives (Nazeer et al., 2020).

Microwave-Assisted Amination

Kim et al. (2010) described a microwave-assisted amination method for 3-bromo-2-chloropyridine, showcasing an efficient technique for modifying pyridine derivatives (Kim et al., 2010).

Cobalt(II) and Nickel(II) Complexes

Billing and Underhill (1968) discussed the formation of complexes with cobalt(II) and nickel(II) halides using halogenopyridines, including 3-bromo- and 4-chloropyridine. This research highlights the potential of halopyridines in forming metal complexes (Billing & Underhill, 1968).

Structural and Magnetic Properties

Dubois et al. (2019) investigated the crystal structures and magnetic behaviors of copper(II) chloride and bromide complexes with 2-chloro-3-bromopyridine, revealing insights into the physical properties of these complexes (Dubois et al., 2019).

Antifungal and Antibacterial Agents

Narayana et al. (2007) synthesized novel derivatives of 2-chloropyridin-4-yl compounds, including 4-bromoacetyl-2-chloropyridine, with significant antifungal and antibacterial activities (Narayana et al., 2007).

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous. It can cause acute oral toxicity, skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the ring cleavage methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

properties

IUPAC Name

4-bromo-3-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN/c6-4-1-2-8-3-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXVUKYIBWZKHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376580
Record name 4-Bromo-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-chloropyridine

CAS RN

73583-41-2
Record name 4-Bromo-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-chloropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MCR Franssen, HG Van Boven… - Journal of …, 1987 - Wiley Online Library
… Compound 5 is described in the literature [15] and was synthesized by aminolysis of 2,3-dichloropyridine or from 2-amino-4-bromo-3-chloropyridine by reduction with hydrogen; yields …
Number of citations: 23 onlinelibrary.wiley.com
M BOUDAKIAN - … of Heterocyclic Compounds: Pyridine and its …, 1974 - Wiley Online Library
… 6-Bromo-2-chloropyridine 4-Bromo-3-chloropyridine …
Number of citations: 1 onlinelibrary.wiley.com
L Yue, X Wang, C Lv, T Zhang, B Li, DL Chen… - Inorganic …, 2022 - ACS Publications
… -3-methylpyridine hydrochloride with 4-bromo-3-chloropyridine. The dimethyl ester precursor … The overall yield is 56% based on 4-bromo-3-chloropyridine. For the ester precursor, 1 H …
Number of citations: 4 pubs.acs.org
BR Bellenie, KMJ Cheung, A Varela… - Journal of Medicinal …, 2020 - ACS Publications
Deregulation of the transcriptional repressor BCL6 enables tumorigenesis of germinal center B-cells, and hence BCL6 has been proposed as a therapeutic target for the treatment of …
Number of citations: 45 pubs.acs.org
R Jain, M Mathur, J Lan, A Costales… - Journal of medicinal …, 2015 - ACS Publications
… To a mixture of 4-bromo-3-chloropyridine (8, 100 mg, 0.52 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (343 mg, 1.56 mmol), and 2 M sodium carbonate (0.75 mL, 1.50 …
Number of citations: 55 pubs.acs.org
T Ladduwahetty, MR Lee, MC Maillard… - Journal of Medicinal …, 2022 - ACS Publications
The Rho kinase (ROCK) pathway is implicated in the pathogenesis of several conditions, including neurological diseases. In Huntington’s disease (HD), ROCK is implicated in mutant …
Number of citations: 4 pubs.acs.org
H Zhang, X Peng, Y Dai, J Shao, Y Ji… - Journal of Medicinal …, 2021 - ACS Publications
The receptor tyrosine kinase Axl plays important roles in promoting cancer progression, metastasis, and drug resistance and has been identified as a promising target for anticancer …
Number of citations: 6 pubs.acs.org
E Banaszak - 2007 - docnum.univ-lorraine.fr
Introduction gnrale Page 1 AVERTISSEMENT Ce document est le fruit d'un long travail approuvé par le jury de soutenance et mis à disposition de l'ensemble de la communauté …
Number of citations: 5 docnum.univ-lorraine.fr
MCR Franssen - 1987 - search.proquest.com
Het onderwerp van dit proefschrift is het gebruik van haloperoxidasen in de synthetisch-organische chemie. Haloperoxidasen zijn enzymen die in staat zijn een breed scala aan …
Number of citations: 1 search.proquest.com

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